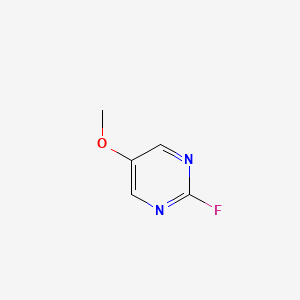
3-(2,5-dichlorothiophen-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dichlorothiophen-3-yl)propan-1-ol is an organic compound characterized by the presence of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a propanol group attached at position 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dichlorothiophen-3-yl)propan-1-ol typically involves the chlorination of thiophene followed by a series of reactions to introduce the propanol group. One common method includes:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 2,5-dichlorothiophene.
Grignard Reaction: The 2,5-dichlorothiophene undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: 3-(2,5-Dichlorothiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium amide or alkyl halides in the presence of a base.
Major Products:
Oxidation: 3-(2,5-dichlorothiophen-3-yl)propanoic acid.
Reduction: 3-(2,5-dichlorothiophen-3-yl)propane.
Substitution: 3-(2,5-diaminothiophen-3-yl)propan-1-ol.
科学研究应用
3-(2,5-Dichlorothiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,5-dichlorothiophen-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress and inhibition of microbial growth . The presence of chlorine atoms and the thiophene ring contribute to its reactivity and biological activity.
相似化合物的比较
3-(2,5-Dichlorothiophen-2-yl)propan-1-ol: Similar structure but with chlorine atoms at different positions.
3-(2,4-Dichlorothiophen-3-yl)propan-1-ol: Different substitution pattern on the thiophene ring.
3-(2,5-Dibromothiophen-3-yl)propan-1-ol: Bromine atoms instead of chlorine.
Uniqueness: 3-(2,5-Dichlorothiophen-3-yl)propan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at positions 2 and 5 on the thiophene ring enhances its potential for various applications compared to similar compounds with different substitution patterns.
属性
CAS 编号 |
35061-12-2 |
|---|---|
分子式 |
C7H8Cl2OS |
分子量 |
211.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)

